molecular formula C8H8ClFOS B14026664 (6-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane

(6-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Cat. No.: B14026664
M. Wt: 206.67 g/mol
InChI Key: NDLCMJNRVLVTSI-UHFFFAOYSA-N
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Description

(6-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8ClFOS It is characterized by the presence of chloro, fluoro, methoxy, and methylsulfane functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with organoboron compounds under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of (6-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro and fluoro groups can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated and defluorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(6-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (6-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to form covalent bonds with target molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane
  • (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
  • (6-Chloro-2-fluoro-3-(methoxymethyl)phenyl)(methyl)sulfane

Uniqueness

(6-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H8ClFOS

Molecular Weight

206.67 g/mol

IUPAC Name

1-chloro-3-fluoro-4-methoxy-2-methylsulfanylbenzene

InChI

InChI=1S/C8H8ClFOS/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3

InChI Key

NDLCMJNRVLVTSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)SC)F

Origin of Product

United States

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